4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a chloro group and a trifluorophenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can modify the benzoic acid moiety.
Scientific Research Applications
4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluorophenyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison
The trifluorophenyl group, in particular, can impart unique electronic properties that are beneficial in various chemical and biological contexts .
Properties
IUPAC Name |
4-chloro-3-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O2/c14-9-2-1-6(13(18)19)3-8(9)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEKPLTUTJMWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=C(C=C2F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690578 |
Source
|
Record name | 6-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-31-2 |
Source
|
Record name | 6-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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